N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a pyrimidine ring, an ethylamino group, and a fluorobenzamide moiety, making it a versatile molecule for various applications.
Mechanism of Action
Mode of Action
These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Given its structural similarity to other pyrimidine derivatives, it may potentially affect pathways involving pyrimidine metabolism .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate are currently unknown
Result of Action
Based on its structural features, it may potentially interfere with the normal function of its target proteins or enzymes, leading to alterations in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving ethylamine and 2-methyl-4-chloropyrimidine under reflux conditions.
Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution, where the chlorine atom in the pyrimidine ring is replaced by an ethylamino group.
Coupling with 3-Fluorobenzoyl Chloride: The final step involves coupling the intermediate product with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or inflammatory conditions.
Industry
In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(methylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide
- N-(2-((6-(ethylamino)-2-ethylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide
- N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-fluorobenzamide
Uniqueness
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethylamino group and the fluorobenzamide moiety allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrimidine Derivative : The presence of a 2-methylpyrimidine ring enhances the compound's biological relevance.
- Ethylamino Group : This substituent is known to increase solubility and may enhance binding affinity to biological targets.
- Fluorobenzamide : The fluorine atom can influence the electronic properties of the molecule, potentially affecting its interaction with biological systems.
The molecular formula is C15H21N5O2 with a molecular weight of 331.37 g/mol .
Enzyme Inhibition
Research indicates that compounds with similar structural features often exhibit significant biological activity, particularly as enzyme inhibitors. The ethylamino and fluorobenzamide groups may contribute to enhanced binding affinity for specific biological targets, such as kinases or other enzymes involved in cellular signaling pathways. This selectivity can lead to targeted therapeutic effects, particularly in oncology .
Anticancer Properties
Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Preliminary results suggest that this compound exhibits activity against a range of bacterial strains, indicating its potential as an antibiotic agent .
Neurological Implications
The compound's ability to cross the blood-brain barrier (BBB) is crucial for its application in treating neurological diseases. Research into P-glycoprotein (P-gp) interactions suggests that modifications to the compound's structure could enhance its brain uptake, making it a candidate for further investigation in neuropharmacology .
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In vitro testing revealed that the compound displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for development as a new antimicrobial agent .
Comparative Analysis of Related Compounds
Compound Name | Structure | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | Structure | 331.37 g/mol | Anticancer, Antimicrobial |
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide | 343.4 g/mol | Anticancer | |
N-(2-aminoethyl)-2-fluorobenzamide | 177.203 g/mol | Neurological |
Properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-3-18-14-10-15(22-11(2)21-14)19-7-8-20-16(23)12-5-4-6-13(17)9-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,20,23)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKRGRKYSISFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.